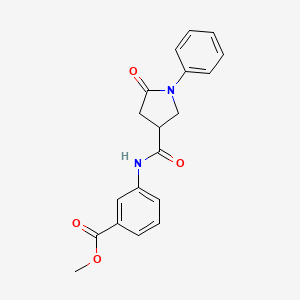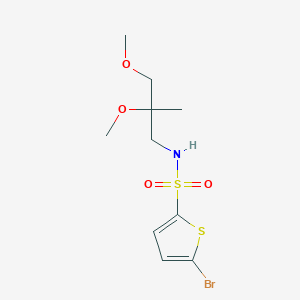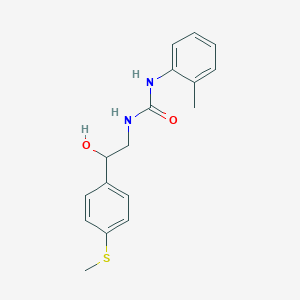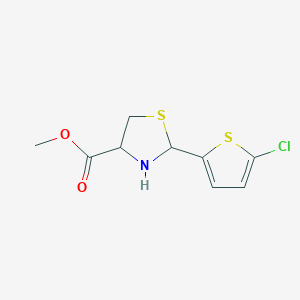
Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The choice of method depends on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate” can be represented by the InChI code:1S/C12H13NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate” has a molecular weight of 219.24 . Its melting point is between 68-73 degrees Celsius . The compound’s purity, storage temperature, and physical form can vary depending on the specific product .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
A study by Soni et al. (2015) involved the synthesis and evaluation of novel quinuclidinone derivatives, including compounds related to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate, as potential anti-cancer agents. These compounds showed promising anti-proliferative effects against A549 and L132 cell lines, with some analogues exhibiting potent activity. The study highlights the potential of these compounds in developing new cancer therapies, emphasizing their anti-cancer efficacy and compatibility with blood (Soni, Sanghvi, Devkar, & Thakore, 2015).
HIV-1 Inhibition
Research by Tamazyan et al. (2007) explored the potential of a compound structurally similar to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate as an anti-human immunodeficiency virus type 1 (HIV-1) agent. The study focused on the compound's ability to inhibit the reverse transcriptase enzyme, a crucial target in HIV treatment. This research underlines the significance of such compounds in the development of new HIV-1 inhibitors (Tamazyan, Ayvazyan, Martirosyan, Harutyunyan, & Schinazi, 2007).
Synthesis of Heterocycles
Črček et al. (2012) reported on the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, showcasing a method to generate a variety of heterocyclic compounds efficiently. This work demonstrates the utility of Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate derivatives in synthesizing complex molecules, which could have applications in pharmaceuticals and material science (Črček, Baškovč, Grošelj, Kočar, Dahmann, Stanovnik, & Svete, 2012).
PARP Inhibition for Cancer Treatment
Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors, related to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate, showing high potency in inhibiting PARP enzymes. This study presents the compound's potential in cancer treatment, especially in enhancing the efficacy of existing therapies and in the development of novel cancer treatments (Penning, Zhu, Gandhi, Gong, Liu, Shi, Klinghofer, Johnson, Donawho, Frost, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2009).
Material Science and Polymer Synthesis
Yang, Jikei, and Kakimoto (1999) explored the thermal polymerization of derivatives similar to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate for creating hyperbranched aromatic polyamides. Their research contributes to the understanding of polymer synthesis processes and the development of new materials with potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-19(24)13-6-5-7-15(10-13)20-18(23)14-11-17(22)21(12-14)16-8-3-2-4-9-16/h2-10,14H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKDPMLEWKVPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2438995.png)




![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)


![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B2439008.png)
![7-Fluoro-N-[2-[1-[(prop-2-enoylamino)methyl]cyclopropyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2439010.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)